molecular formula C14H18N4O2S2 B2512648 Benzenesulfonamide, 4-(4-cyclohexyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- CAS No. 25976-51-6

Benzenesulfonamide, 4-(4-cyclohexyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-

Cat. No.: B2512648
CAS No.: 25976-51-6
M. Wt: 338.44
InChI Key: JNHQULFBVUGSBG-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(4-cyclohexyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a benzenesulfonamide moiety linked to a triazole ring, which is further substituted with a cyclohexyl group and a thioxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-(4-cyclohexyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzenesulfonyl chloride derivative with a triazole precursor in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(4-cyclohexyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazole derivatives, and various substituted benzenesulfonamides .

Scientific Research Applications

Benzenesulfonamide, 4-(4-cyclohexyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-(4-cyclohexyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and thioxo groups enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

4-(4-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c15-22(19,20)12-8-6-10(7-9-12)13-16-17-14(21)18(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,21)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHQULFBVUGSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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